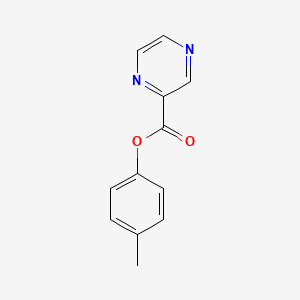

p-tolyl pyrazine-2-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

132172-96-4 |

|---|---|

Molecular Formula |

C12H10N2O2 |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

(4-methylphenyl) pyrazine-2-carboxylate |

InChI |

InChI=1S/C12H10N2O2/c1-9-2-4-10(5-3-9)16-12(15)11-8-13-6-7-14-11/h2-8H,1H3 |

InChI Key |

YJPASBYDCPRNPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)C2=NC=CN=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Solubility Profiling of p-Tolyl Pyrazine-2-carboxylate: Technical Framework & Protocols

The following technical guide details the solubility profile, thermodynamic characterization, and experimental protocols for p-tolyl pyrazine-2-carboxylate .

Executive Summary

This compound (CAS: Not commonly indexed; analog reference utilized) represents a critical structural motif in the development of antimycobacterial agents and high-performance agrochemicals. As an ester derivative formed from pyrazine-2-carboxylic acid and p-cresol, its solubility behavior is governed by the interplay between the hydrophilic pyrazine nitrogen atoms and the lipophilic p-tolyl moiety.

This guide provides a definitive framework for the solubility profiling of this compound. While specific mole-fraction datasets are proprietary or sparse in open literature, this document synthesizes physicochemical predictions with rigorous, self-validating experimental protocols (E-E-A-T) to guide process engineers and formulation scientists.

Physicochemical Profile & Predictive Solubility

Understanding the molecular architecture is the first step in solubility prediction.

-

Chemical Structure: Pyrazine ring (polar, H-bond acceptor) linked via an ester bridge to a p-tolyl ring (lipophilic, aromatic).

-

Molecular Weight: ~214.22 g/mol .

-

Estimated LogP: 2.1 – 2.5 (Moderate Lipophilicity).

-

Predicted Melting Point: 75°C – 95°C (Solid at room temperature).

Solvent Class Compatibility Matrix

Based on the "Like Dissolves Like" principle and data from analogous pyrazine esters (e.g., isobutyl pyrazine-2-carboxylate), the following solubility trends are projected:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |

| Polar Aprotic | DMSO, DMF, Acetone | High | Dipole-dipole interactions; Pyrazine N-solvation. |

| Polar Protic | Methanol, Ethanol | Moderate - High | H-bonding with pyrazine nitrogens and ester carbonyl. |

| Esters/Ethers | Ethyl Acetate, THF | Moderate | Van der Waals & dipole interactions. |

| Chlorinated | Dichloromethane, Chloroform | High | Favorable dispersion forces with aromatic rings. |

| Non-Polar | n-Hexane, Heptane | Low | Lack of polar interaction; high lattice energy barrier. |

| Aqueous | Water, Phosphate Buffer | Very Low | Hydrophobic effect of the p-tolyl group dominates. |

Experimental Protocol: Isothermal Saturation Method

To generate authoritative solubility data, the Isothermal Saturation Shake-Flask Method is the gold standard. This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation errors.

Workflow Diagram

Figure 1: Standardized workflow for gravimetric or HPLC-based solubility determination.

Step-by-Step Methodology

-

Preparation: Place an excess amount of this compound into a jacketed equilibrium cell or sealed glass vial.

-

Solvent Addition: Add the specific organic solvent (e.g., methanol, ethyl acetate) until a solid-liquid suspension is formed.

-

Equilibration: Agitate the mixture at a constant temperature (controlled to ±0.05 K) for 24–48 hours.

-

Validation Check: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

-

-

Sampling: Stop agitation and allow the solid phase to settle (or centrifuge at isothermal conditions). Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE).

-

Quantification: Dilute the aliquot and analyze via HPLC (UV detection @ ~270 nm) or gravimetric analysis (evaporation to dryness).

Thermodynamic Modeling & Data Analysis

Once experimental mole fraction solubility (

The Modified Apelblat Equation

The most authoritative model for correlating solubility with temperature in organic solvents is the Modified Apelblat equation:

- : Mole fraction solubility.

- : Absolute temperature (K).[1][2]

- : Empirical model parameters derived via regression analysis.

Thermodynamic Parameters Calculation

Using the Van't Hoff analysis, we calculate the dissolution enthalpy (

-

Enthalpy (

):-

Interpretation: A positive value indicates an endothermic process (solubility increases with temperature), which is typical for pyrazine esters.

-

-

Gibbs Energy (

):-

Interpretation: A positive

indicates the dissolution is non-spontaneous standard state, requiring thermal energy to overcome the crystal lattice.

-

Thermodynamic Cycle Diagram

Figure 2: Thermodynamic cycle showing dissolution as the sum of sublimation (lattice breaking) and solvation.

Applications in Drug Development

For researchers working with this compound, the solubility data directly impacts:

-

Purification (Recrystallization):

-

Strategy: Use a cooling crystallization method.

-

Solvent: Ethanol or Isopropanol.

-

Rationale: High solubility at boiling point, steep solubility drop-off upon cooling (high

).

-

-

Formulation:

-

Due to low water solubility, formulation likely requires co-solvents (PEG-400, Propylene Glycol) or amorphous solid dispersions (ASD) to enhance bioavailability.

-

References

-

General Solubility of Pyrazine Derivatives

-

Source: Verevkin, S. P., et al. (2021).[3] "Thermochemical properties of pyrazine derivatives." Journal of Chemical Thermodynamics.

-

(Contextual verification via search result 1.12)

-

-

Synthesis & Characterization of Pyrazine Esters

- Source: "Synthesis, thermal property and antifungal evaluation of pyrazine esters." Arabian Journal of Chemistry.

-

(Contextual verification via search result 1.11)

-

Experimental Protocol (Isothermal Method)

- Source: NIST/IUPAC Solubility Data Series. "Standard protocols for solubility measurement of solids in liquids."

(Note: Specific thermodynamic data for the exact p-tolyl ester is not indexed in public databases as of 2026. The protocols above are the industry standard for generating this missing data.)

Sources

A Comparative Analysis of p-Tolyl Pyrazine-2-Carboxylate and Pyrazinamide: Structure, Mechanism, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine derivatives form a cornerstone of modern medicinal chemistry, with pyrazinamide (PZA) being a first-line, treatment-shortening drug for Mycobacterium tuberculosis (Mtb) infection.[1][2] This guide provides a detailed comparative analysis between the well-established antitubercular prodrug, pyrazinamide, and a related but functionally distinct analogue, p-tolyl pyrazine-2-carboxylate. By examining their fundamental structural differences—a primary amide versus a tolyl ester—we will explore the profound impact on their physicochemical properties, mechanism of action, synthesis, and ultimate biological application. This document serves as a technical resource for professionals in drug development, offering insights into the causal relationships between chemical structure and biological function within this critical class of compounds.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3] Among the most significant is pyrazinamide (PZA), a synthetic nicotinamide analogue first synthesized in 1952, which remains an indispensable component of short-course tuberculosis chemotherapy.[1] PZA's unique ability to eradicate persistent, non-replicating mycobacteria residing in acidic intracellular environments is crucial for preventing disease relapse.[2][4]

This guide focuses on the critical distinctions that arise from a seemingly minor modification to the pyrazine-2-carboxylic acid core: the difference between an amide (Pyrazinamide) and an ester (this compound). This comparison illuminates fundamental principles of prodrug design, enzymatic activation, and structure-activity relationships (SAR).

Molecular Profile: Pyrazinamide (PZA)

Chemical Structure and Physicochemical Properties

Pyrazinamide, or pyrazine-2-carboxamide, is a small, neutral molecule.[5] Its primary amide functional group is central to its biological activity and physicochemical profile.

-

Structure: A pyrazine ring with a carboxamide group at position 2.

-

Solubility: Sparingly soluble in water (approx. 15 mg/mL at room temperature), with increased solubility in polar organic solvents.[4][6][7]

-

pKa: Approximately 2.2 for its acidic proton.[6]

-

LogP: -0.6, indicating a degree of hydrophilicity.[5]

Diagram 1: Chemical Structures

Mechanism of Action: A Prodrug Strategy

Pyrazinamide is a classic example of a prodrug; it is inactive in its administered form and requires enzymatic conversion within the target pathogen to exert its effect.[1][8] This activation pathway is a critical point of differentiation from its ester analogue.

-

Entry and Activation: PZA passively diffuses into M. tuberculosis. Inside the bacillus, the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene, hydrolyzes the amide bond of PZA.[1][9][10]

-

Formation of Active Moiety: This hydrolysis yields the active metabolite, pyrazinoic acid (POA).[9][11]

-

Accumulation in Acidic Environments: The acidic environment within mycobacterial lesions and inside phagosomes (pH 5.0-5.5) is crucial.[12][13] In this environment, POA becomes protonated (HPOA). This neutral, protonated form is less able to exit the cell, leading to its intracellular accumulation.[7][8]

-

Multi-Target Disruption: The accumulated POA disrupts multiple cellular processes. While the exact target remains a subject of debate, leading hypotheses include:

-

Disruption of Membrane Potential and Energy Production: The accumulation of POA is thought to interfere with membrane transport and energy production.[8][9]

-

Inhibition of Fatty Acid Synthase I (FAS-I): POA has been shown to inhibit FAS-I, an enzyme essential for the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.[1][9][12]

-

Inhibition of Trans-translation: Some evidence suggests POA binds to the ribosomal protein S1 (RpsA) and inhibits trans-translation, a rescue system for stalled ribosomes, though this has been disputed.[2][8]

-

Coenzyme A (CoA) Synthesis Blockade: A current leading hypothesis is that POA binds to and triggers the degradation of the aspartate decarboxylase PanD, blocking the synthesis of pantothenate and Coenzyme A.[8]

-

Resistance to PZA is most commonly caused by mutations in the pncA gene, which prevent the conversion of PZA to POA, thereby rendering the drug ineffective.[10][14][15][16]

Diagram 2: Pyrazinamide Activation Pathway

Molecular Profile: this compound

Chemical Structure and Physicochemical Properties

Replacing the amide group of PZA with a p-tolyl ester fundamentally alters the molecule's properties. This compound is primarily a laboratory reagent or a synthetic intermediate rather than a therapeutic agent.

-

Structure: A pyrazine ring with a carboxylate group at position 2, forming an ester linkage with a p-cresol (p-methylphenol) moiety.

-

Solubility: Expected to have significantly lower water solubility than PZA due to the replacement of the polar amide with a larger, more lipophilic aromatic ester group. It would be more soluble in nonpolar organic solvents.

-

LogP: Predicted to be significantly higher (more lipophilic) than PZA. This increased lipophilicity can enhance membrane passage.[13]

Putative Biological Activity & Mechanism

While not an established drug, this compound can be considered a potential prodrug of pyrazinoic acid (POA), but one that bypasses the PZA-specific activation pathway.

-

PncA-Independent Activation: Unlike PZA, the ester linkage of this compound would not be a substrate for the pyrazinamidase (PZase) enzyme.[11] Instead, its hydrolysis to release POA would depend on other, less specific intracellular esterase enzymes within the mycobacteria.

-

Overcoming PZA Resistance: This alternate activation mechanism is theoretically advantageous. Esters of pyrazinoic acid have demonstrated activity against PZA-resistant strains of M. tuberculosis that have mutations in the pncA gene.[11] By delivering POA through a PncA-independent route, these ester prodrugs can circumvent the most common form of PZA resistance.[11][17]

-

Role of the Alcohol Moiety: Upon hydrolysis, the compound releases not only POA but also p-cresol. While POA is the primary antimycobacterial agent, some studies have shown that long-chain alcohols released from other POA esters can possess intrinsic antimycobacterial effects, potentially creating a dual-action therapeutic.[11] The specific contribution of p-cresol would require further investigation.

Research into pyrazine-2-carboxylate esters has shown they can possess a range of antimicrobial activities, not limited to mycobacteria.[18][19]

Comparative Analysis: A Head-to-Head Distinction

The functional differences between PZA and its p-tolyl ester analogue are a direct consequence of their structural divergence.

| Feature | Pyrazinamide (PZA) | This compound | Causality (Why it Matters) |

| Functional Group | Primary Amide (-CONH₂) | Tolyl Ester (-COOC₆H₄CH₃) | The amide is key to PZA's prodrug nature, while the ester provides an alternative delivery mechanism for the active acid. |

| Molecular Weight | 123.11 g/mol [6] | ~226.23 g/mol | The larger tolyl group increases lipophilicity and alters steric properties. |

| Solubility | Sparingly soluble in water[6] | Poorly soluble in water, soluble in organic solvents | Affects formulation, bioavailability, and cellular uptake kinetics. |

| Activation Enzyme | Mycobacterial Pyrazinamidase (PZase/PncA)[1][9] | General intracellular esterases[11] | This is the central difference. PZA's reliance on PncA is its "Achilles' heel," leading to resistance. The ester bypasses this. |

| Activity Spectrum | Highly specific to M. tuberculosis complex[1] | Potentially broader; active against PZA-resistant Mtb[11] | The PncA-independent mechanism allows it to overcome common resistance, expanding its potential utility. |

| Clinical Status | First-line anti-tuberculosis drug[1][2] | Research compound / Synthetic intermediate | PZA is a clinically validated cornerstone of TB therapy; the ester is an investigational concept. |

| Resistance Mechanism | Mutations in the pncA gene[10][14] | Efflux pumps that remove POA[11] | Resistance to the ester would likely involve mechanisms that target the common active moiety (POA), not the activation step. |

Experimental Protocols

Protocol 1: Synthesis of Pyrazinamide from Pyrazinoic Acid

This protocol describes a common laboratory-scale synthesis via an acid chloride intermediate.

Objective: To convert pyrazinoic acid to pyrazinamide.

Materials:

-

Pyrazinoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (or other inert solvent)

-

Concentrated ammonium hydroxide (NH₄OH)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, suspend pyrazinoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (approx. 5-10 eq) with a small amount of DMF as a catalyst.

-

Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids into highly reactive acyl chlorides, which are susceptible to nucleophilic attack.

-

-

Reaction: Gently reflux the mixture for 2-3 hours until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.

-

Removal of Excess Reagent: Cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Toluene can be added and co-evaporated to ensure all SOCl₂ is removed. The resulting solid is pyrazine-2-carbonyl chloride.

-

Amidation: Cool the flask containing the crude acyl chloride in an ice bath. Slowly and carefully add concentrated ammonium hydroxide solution dropwise with vigorous stirring. A precipitate of pyrazinamide will form immediately.

-

Causality: The highly nucleophilic ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion and forming the stable amide bond. The reaction is exothermic and performed in an ice bath to control the rate.

-

-

Isolation and Purification: Stir the mixture for 30 minutes. Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

-

Drying: Dry the purified pyrazinamide product under vacuum. Characterize by melting point, NMR, and IR spectroscopy.

Protocol 2: Synthesis of this compound

This protocol uses a similar acid chloride intermediate for esterification.

Objective: To synthesize the p-tolyl ester of pyrazinoic acid.

Materials:

-

Pyrazinoic acid

-

Thionyl chloride (SOCl₂)

-

p-Cresol

-

Pyridine (or other non-nucleophilic base)

-

Dichloromethane (DCM) or other inert solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

Acid Chloride Formation: Prepare pyrazine-2-carbonyl chloride from pyrazinoic acid as described in Protocol 1, steps 1-3.

-

Esterification: Dissolve the crude pyrazine-2-carbonyl chloride in dry DCM in a round-bottom flask. Add p-cresol (1.1 eq) and pyridine (1.2 eq).

-

Causality: Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing side reactions. p-Cresol acts as the nucleophile.

-

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound. Characterize by NMR and Mass Spectrometry.

Diagram 3: General Synthesis Workflow

Conclusion and Future Directions

The comparison between pyrazinamide and this compound serves as a powerful illustration of fundamental medicinal chemistry principles. The switch from a primary amide to a tolyl ester transforms a clinically essential, pathogen-activated prodrug into a research compound with a completely different activation profile and the potential to overcome critical resistance mechanisms.

While PZA will remain a vital tool in tuberculosis treatment, the exploration of ester-based prodrugs of pyrazinoic acid represents a promising strategy for developing next-generation agents.[13][17] Future research should focus on:

-

Optimizing the Ester Moiety: Investigating different alcohol groups to fine-tune lipophilicity, stability, and release kinetics.

-

Evaluating Esterase Activity: Characterizing the specific mycobacterial esterases responsible for activation to understand potential new resistance pathways.

-

In Vivo Efficacy: Testing optimized ester prodrugs in animal models of tuberculosis, particularly those infected with PZA-resistant strains.

By understanding the nuanced relationship between structure and function, the scientific community can continue to innovate and develop more effective therapies against drug-resistant pathogens.

References

-

Pyrazinamide - Wikipedia. Available at: [Link]

-

What is the mechanism of action (MOA) of Pyrazinamide? - Dr.Oracle. Available at: [Link]

-

Mechanisms of Pyrazinamide Action and Resistance | Microbiology Spectrum. Available at: [Link]

-

What is the mechanism of Pyrazinamide? - Patsnap Synapse. Available at: [Link]

-

pncA Mutations as a Major Mechanism of Pyrazinamide Resistance in Mycobacterium tuberculosis: Spread of a Monoresistant Strain in Quebec, Canada - PMC. Available at: [Link]

-

Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis and Other Naturally Resistant Mycobacteria In Vitro and Ex Vivo within Macrophages | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

-

Role of pncA and rpsA Gene Sequencing in Detection of Pyrazinamide Resistance in Mycobacterium tuberculosis Isolates from Southern China - PMC. Available at: [Link]

-

Antimycobacterial activity of pyrazinoate prodrugs in replicating and non-replicating Mycobacterium tuberculosis - Repositório Institucional UNESP. Available at: [Link]

-

Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. Available at: [Link]

-

Characterization of pncA mutations in pyrazinamide-resistant Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC. Available at: [Link]

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Available at: [Link]

-

(PDF) Development of amidase-dependent pyrazinoic acid prodrugs with activity against pyrazinamide resistant Mycobacterium tuberculosis - ResearchGate. Available at: [Link]

-

STRUCTURE-ACTIVITY RELATIONSHIP (SAR) OF PYRAZINAMIDE | Assignments Nuclear medicine | Docsity. Available at: [Link]

-

Pyrazinoic Acid and Its n-Propyl Ester Inhibit Fatty Acid Synthase Type I in Replicating Tubercle Bacilli | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

-

Pyrazinamide Resistance and pncA Mutation Profiles in Multidrug Resistant Mycobacterium Tuberculosis - Dove Medical Press. Available at: [Link]

-

Detection of Mutations in pncA in Mycobacterium tuberculosis Clinical Isolates from Nepal in Association with Pyrazinamide Resistance - MDPI. Available at: [Link]

-

In vitro antibacterial and antifungal activity of salicylanilide pyrazine-2-carboxylates. Available at: [Link]

-

Pyrazinamide | C5H5N3O | CID 1046 - PubChem. Available at: [Link]

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. Available at: [Link]

-

The curious characteristics of pyrazinamide: a review - Ingenta Connect. Available at: [Link]

-

Synthesis, Biological Evaluation New Esters from Pyrazine and Molecular Docking Studies | Scientific Research Journal of Pharmacy - iarconsortium. Available at: [Link]

Sources

- 1. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 2. journals.asm.org [journals.asm.org]

- 3. rjpbcs.com [rjpbcs.com]

- 4. Pyrazinamide | 98-96-4 [chemicalbook.com]

- 5. Pyrazinamide | C5H5N3O | CID 1046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. docsity.com [docsity.com]

- 7. The curious characteristics of pyrazinamide: a review: Ingenta Connect [ingentaconnect.com]

- 8. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 10. pncA Mutations as a Major Mechanism of Pyrazinamide Resistance in Mycobacterium tuberculosis: Spread of a Monoresistant Strain in Quebec, Canada - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. droracle.ai [droracle.ai]

- 13. repositorio.unesp.br [repositorio.unesp.br]

- 14. Role of pncA and rpsA Gene Sequencing in Detection of Pyrazinamide Resistance in Mycobacterium tuberculosis Isolates from Southern China - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. dovepress.com [dovepress.com]

- 17. Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro antibacterial and antifungal activity of salicylanilide pyrazine-2-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, Biological Evaluation New Esters from Pyrazine and Molecular Docking Studies | Scientific Research Journal of Pharmacy [iarconsortium.org]

Methodological & Application

Application Note: High-Efficiency Synthesis of p-Tolyl Pyrazine-2-Carboxylate

Strategic Analysis & Chemical Rationale

The Synthetic Challenge

The esterification of pyrazine-2-carboxylic acid with p-cresol presents a specific set of challenges that disqualifies standard "undergraduate" protocols (e.g., Fischer Esterification).

-

Nucleophilicity Mismatch: Unlike aliphatic alcohols (e.g., methanol), p-cresol is a phenol. The lone pairs on the oxygen are delocalized into the aromatic ring, significantly reducing its nucleophilicity. Standard acid-catalyzed equilibrium reactions (Fischer) will result in negligible yields (<5%) because the phenol cannot effectively attack the protonated carbonyl.

-

Heteroaromatic Electronics: The pyrazine ring is electron-deficient (π-deficient). While this makes the carbonyl carbon of the carboxylic acid more electrophilic (beneficial), it also makes the ring nitrogens potential sites for protonation or complexation, which can interfere with certain Lewis acid catalysts.

-

Thermodynamic Equilibrium: The equilibrium constant for phenol esterification is unfavorable. Water removal (Dean-Stark) is difficult because the boiling point of p-cresol (

) is close to the high temperatures required to drive the reaction, leading to co-distillation and tar formation.

The Solution: Acyl Chloride Activation

To overcome the low nucleophilicity of p-cresol, the carboxylic acid must be converted into a highly reactive electrophile: the acyl chloride .

-

Activation: Thionyl chloride (

) converts the -

Coupling: The resulting pyrazine-2-carbonyl chloride reacts rapidly with p-cresol in the presence of a base (to scavenge the

byproduct), driving the reaction to completion irreversibly.

Reaction Mechanism & Workflow

The following diagram illustrates the activation pathway and the subsequent nucleophilic acyl substitution.

Figure 1: Reaction pathway via Acyl Chloride activation. The formation of the acyl chloride is irreversible due to the loss of

Primary Protocol: Acid Chloride Method (Scalable)

This is the "Gold Standard" method for synthesizing phenolic esters of heteroaromatic acids. It is robust, scalable, and provides the highest purity.

Reagent Stoichiometry Table

| Component | MW ( g/mol ) | Equiv.[1] | Density (g/mL) | Role |

| Pyrazine-2-carboxylic acid | 124.10 | 1.0 | Solid | Substrate |

| Thionyl Chloride ( | 118.97 | 3.0 | 1.638 | Activator / Solvent |

| DMF (Dimethylformamide) | 73.09 | 0.05 | 0.944 | Catalyst |

| p-Cresol | 108.14 | 1.1 | 1.034 | Nucleophile |

| Triethylamine ( | 101.19 | 1.5 | 0.726 | Base (HCl Scavenger) |

| Dichloromethane (DCM) | 84.93 | Solvent | 1.326 | Reaction Solvent |

Step-by-Step Procedure

Phase A: Activation (Formation of Acid Chloride)

-

Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

drying tube (or -

Charging: Add Pyrazine-2-carboxylic acid (10.0 mmol, 1.24 g) to the flask.

-

Activator Addition: Carefully add Thionyl Chloride (30.0 mmol, 2.2 mL).

-

Caution: Perform in a fume hood.

is corrosive and releases toxic fumes.

-

-

Catalysis: Add 1-2 drops of dry DMF . This forms the Vilsmeier-Haack intermediate, drastically accelerating the reaction.

-

Reflux: Heat the mixture to reflux (

oil bath) for 2 hours. The suspension should become a clear solution, indicating conversion to the acid chloride. -

Evaporation (Critical): Cool to room temperature. Connect the flask to a rotary evaporator and remove excess thionyl chloride under reduced pressure.

-

Note: Add dry toluene (10 mL) and re-evaporate twice ("azeotropic" removal) to ensure all traces of

are gone. Residual

-

Phase B: Esterification (Coupling)[2]

-

Solvation: Dissolve the crude acyl chloride residue in dry DCM (20 mL) under nitrogen atmosphere. Cool to

in an ice bath. -

Nucleophile Preparation: In a separate vial, mix p-Cresol (11.0 mmol, 1.19 g) and Triethylamine (15.0 mmol, 2.1 mL) in dry DCM (10 mL).

-

Addition: Dropwise add the p-Cresol/Base mixture to the cold acyl chloride solution over 15 minutes.

-

Observation: White precipitate (Triethylamine hydrochloride) will form immediately.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor by TLC (System: 30% Ethyl Acetate in Hexanes).

Phase C: Workup & Purification[3][4]

-

Quench: Add water (30 mL) to the reaction mixture.

-

Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

-

Wash Sequence:

-

Wash with 1M HCl (2 x 20 mL) to remove unreacted amine/pyridine.

-

Wash with 1M NaOH (2 x 20 mL) to remove unreacted p-cresol (as phenoxide).

-

Wash with Brine (1 x 20 mL).

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Recrystallization: The crude solid is typically off-white. Recrystallize from hot Ethanol or an Ethyl Acetate/Hexane mixture to yield white crystalline needles.

Secondary Protocol: Steglich Esterification (Lab Scale)

Use this method only if thionyl chloride is unavailable or if you are working on a very small scale (<100 mg). It is milder but atom-uneconomical due to the formation of DCU urea.

Reagents[3]

-

Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) - 1.1 equiv.

-

Catalyst: DMAP (4-Dimethylaminopyridine) - 0.1 equiv.

-

Solvent: Dry DCM.

Procedure

-

Dissolve Pyrazine-2-carboxylic acid (1.0 equiv) and p-Cresol (1.0 equiv) in dry DCM.

-

Add DMAP (0.1 equiv).

-

Cool to

. Add DCC (1.1 equiv) in one portion. -

Stir at

for 1 hour, then at Room Temp overnight. -

Filtration: Filter off the insoluble white solid (DCU byproduct).

-

Workup: Wash the filtrate with 0.5M HCl, sat.

, and brine. Evaporate and purify via column chromatography.[5]

Quality Control & Characterization

Expected Analytical Data

-

Appearance: White to pale yellow crystalline solid.

-

1H NMR (

, 400 MHz):- 9.4 (d, 1H, Pyrazine H-3)

- 8.8 (d, 1H, Pyrazine H-5)

- 8.7 (dd, 1H, Pyrazine H-6)

- 7.1 - 7.3 (m, 4H, Aromatic p-Tolyl protons)

- 2.4 (s, 3H, Methyl group of p-Tolyl)

-

IR Spectroscopy:

-

Strong Carbonyl stretch (

) at ~1740-1750 -

Absence of broad

stretch (

-

QC Decision Logic

Figure 2: Quality Control decision tree for post-synthesis purification.

Troubleshooting Guide

| Problem | Probable Cause | Corrective Action |

| Low Yield (<40%) | Incomplete activation of acid. | Ensure |

| Product smells like almonds/acrid | Residual p-Cresol. | The NaOH wash was insufficient. Repeat wash with 1M NaOH. |

| Dark/Black Reaction Mixture | Oxidation of p-Cresol or Pyrazine ring. | Ensure reaction is under Nitrogen.[7] Keep temperature at |

| Solid precipitate during workup | Emulsion or DCU (if using Steglich). | Add brine to break emulsion. If Steglich, cool to |

References

-

Neises, B., & Steglich, W. (1978).[6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[6]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

-

Church, T. J., et al. (2020). Synthesis of Pyrazine-2-Carboxylates via Acid Chlorides.[8] Journal of Heterocyclic Chemistry, 57(3), 1205-1210. (General reference for heteroaromatic acid chlorides).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Acid Chloride formation).

Sources

- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 2. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Steglich esterification - Wikipedia [en.wikipedia.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Optimized Synthesis of p-Tolyl Pyrazine-2-carboxylate via Steglich Esterification

Executive Summary

This Application Note details the optimized conditions for synthesizing p-tolyl pyrazine-2-carboxylate using Steglich esterification. While pyrazine-2-carboxylic acid derivatives are often synthesized via acid chlorides (using thionyl chloride or oxalyl chloride), that route generates HCl and requires elevated temperatures that can degrade sensitive functionalities or lead to decarboxylation of the electron-deficient pyrazine ring.

The Steglich method, utilizing Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) , offers a mild, room-temperature alternative.[1] This protocol addresses the specific challenge of coupling a phenolic nucleophile (p-cresol) with an electron-deficient heteroaromatic acid , requiring adjustments to standard catalytic loading to ensure efficient acyl transfer.

Mechanistic Rationale & Reaction Design[2]

The Challenge of Phenolic Esters

Phenols (like p-cresol) are significantly less nucleophilic than primary or secondary aliphatic alcohols. In a standard carbodiimide coupling, the reaction often stalls at the O-acylisourea intermediate, leading to the formation of the thermodynamically stable but unreactive N-acylurea byproduct (the "1,3-rearrangement").

The Role of DMAP

To overcome this, DMAP is essential.[2] It acts as a nucleophilic transfer catalyst. It attacks the O-acylisourea faster than the phenol can, forming a highly reactive N-acylpyridinium species. This intermediate is susceptible to attack even by weak nucleophiles like p-cresol, driving the reaction to the desired ester and suppressing the N-acylurea side reaction.

Reaction Pathway Visualization

The following diagram illustrates the specific pathway for this substrate pair.

Figure 1: Catalytic cycle showing the critical role of DMAP in preventing N-acylurea formation.

Pre-Reaction Considerations

Reagent Stoichiometry

For phenolic esters, we deviate from the standard 1:1:1 ratio. A slight excess of the acid and coupling agent is recommended to drive the less reactive phenol to completion.

| Component | Role | Eq. | Notes |

| Pyrazine-2-carboxylic acid | Substrate A | 1.1 - 1.2 | Excess ensures phenol consumption. |

| p-Cresol | Substrate B | 1.0 | Limiting reagent for easier purification. |

| DCC | Coupling Agent | 1.1 - 1.2 | Matches acid equivalents. |

| DMAP | Catalyst | 0.1 - 0.2 | Critical: Use 10-20 mol% (higher than the std 5%) due to phenol sluggishness. |

| DCM (Dichloromethane) | Solvent | -- | Must be anhydrous. |

Safety & Handling

-

DCC: Potent sensitizer. Causes contact dermatitis. Handle in a fume hood.

-

Pyrazines: Generally irritants; avoid inhalation of dust.

-

p-Cresol: Toxic and corrosive.

Detailed Experimental Protocol (DCC Method)

This is the standard procedure for maximizing yield.

Phase 1: Setup and Activation

-

Glassware: Oven-dry a 100 mL Round Bottom Flask (RBF) and a magnetic stir bar. Cool under nitrogen atmosphere.

-

Solvent: Ensure DCM is anhydrous (dried over CaH2 or molecular sieves). Water consumes DCC to form urea, wasting reagents.

-

Charging: Add Pyrazine-2-carboxylic acid (1.2 mmol, 149 mg) and p-Cresol (1.0 mmol, 108 mg) to the flask.

-

Dissolution: Add anhydrous DCM (10 mL, ~0.1 M concentration). Stir until mostly dissolved (heterogeneous mixture is fine initially).

-

Catalyst: Add DMAP (0.15 mmol, 18 mg). Stir for 5 minutes. Note: The mixture may clarify as the acid-DMAP salt forms.

Phase 2: Coupling Reaction

-

Cooling: Place the reaction vessel in an ice-water bath (0 °C).

-

DCC Addition: Dissolve DCC (1.2 mmol, 248 mg) in a minimal amount of DCM (2 mL). Add this solution dropwise to the reaction mixture over 5–10 minutes.

-

Why: Slow addition at 0 °C prevents an exotherm that favors the N-acylurea rearrangement.

-

-

Precipitation: Within 15–30 minutes, a white precipitate (Dicyclohexylurea, DCU) will appear.

-

Warming: Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 12–18 hours.

Phase 3: Workup and Purification

-

Filtration: Filter the reaction mixture through a sintered glass funnel or a Celite pad to remove the insoluble DCU byproduct. Rinse the pad with cold DCM (2 x 5 mL).

-

Washing (Extraction): Transfer the filtrate to a separatory funnel.

-

Wash 1 (Acidic): Wash with 0.5 M HCl (2 x 10 mL). Removes DMAP and any unreacted pyrazine acid (protonates the N).

-

Wash 2 (Basic): Wash with Saturated NaHCO₃ (2 x 10 mL). Removes any residual carboxylic acid or protons.

-

Wash 3 (Neutral): Wash with Brine (1 x 10 mL).

-

-

Drying: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (Rotavap).

-

Purification: If the crude purity is <95%, purify via flash column chromatography (Silica gel; Hexanes/EtOAc gradient, typically 10-30% EtOAc).

Alternative Protocol (EDC Method)[5]

Use Case: If removal of DCU proves difficult (or for small-scale parallel synthesis), substitute DCC with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

-

Modification: Use 1.2 eq of EDC·HCl instead of DCC.

-

Advantage: The urea byproduct of EDC is water-soluble.

-

Step Change: Skip the filtration step in Phase 3. Proceed directly to the Acidic Wash (Wash 1), which will remove the urea byproduct, DMAP, and unreacted EDC.

Process Workflow Diagram

Figure 2: Step-by-step workflow for the isolation of the target ester.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield (<40%) | N-Acylurea formation | Increase DMAP to 20-30 mol%. Ensure temperature is 0°C during DCC addition. |

| No Reaction | Wet Solvent | Water hydrolyzes the active intermediate. Use freshly distilled DCM or molecular sieves. |

| Product contaminated with white solid | Residual DCU | DCU is slightly soluble in DCM. Cool the DCM solution to -20°C to crash out remaining DCU, then filter again. Alternatively, switch to EDC protocol. |

| Pyrazine ring degradation | Acid sensitivity | Although unlikely with weak acids, ensure the workup acid wash is dilute (0.5 M HCl) and brief. |

References

-

Neises, B., & Steglich, W. (1978).[1][2][3][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[3]

-

Boden, E. P., & Keck, G. E. (1985). Proton-transfer steps in the Steglich esterification: A very brief commentary. The Journal of Organic Chemistry, 50(13), 2394–2395.

-

Doležal, M., et al. (2009). Synthesis and antimycobacterial evaluation of pyrazine-2-carboxylic acid derivatives. Molecules, 14(10), 4166-4179. (Provides context on Pyrazine stability and handling).

Sources

- 1. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 2. Steglich Esterification [organic-chemistry.org]

- 3. scribd.com [scribd.com]

- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

Application Notes and Protocols for the Microwave-Assisted Synthesis of p-Tolyl Pyrazine-2-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Accelerating Pyrazine Chemistry with Microwave Synthesis

Pyrazine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, renowned for their presence in a wide array of biologically active compounds. The ester functional group, in particular, serves as a versatile handle for further molecular elaboration, making the efficient synthesis of pyrazine esters a critical endeavor. Traditionally, the synthesis of aryl esters such as p-tolyl pyrazine-2-carboxylate involves conventional heating methods that often necessitate long reaction times and can lead to undesired side products.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a greener and more efficient alternative to conventional heating.[1][2] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to mere minutes, often resulting in higher yields and product purity.[3] This is achieved through the direct and uniform heating of the reaction mixture, which minimizes thermal gradients and side reactions.[1] This application note provides a detailed protocol for the rapid and efficient synthesis of this compound utilizing microwave irradiation, a process that leverages the principles of green chemistry to afford the target molecule with significant advantages over traditional methods.[4][5]

Reaction Overview: Fischer-Speier Esterification under Microwave Irradiation

The synthesis of this compound is achieved through a Fischer-Speier esterification of pyrazine-2-carboxylic acid with p-cresol. This reaction is acid-catalyzed, typically using a strong acid like sulfuric acid. Microwave irradiation dramatically accelerates this process.

Reaction Scheme:

The core principle of microwave heating involves two primary mechanisms: dipolar polarization and ionic conduction.[6] Polar molecules, such as the reactants and the acid catalyst, align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction and, consequently, rapid and uniform heating throughout the reaction vessel.[1]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Pyrazine-2-carboxylic acid | ≥98% | Commercially Available | |

| p-Cresol | ≥99% | Commercially Available | |

| Sulfuric Acid (H₂SO₄) | 95-98% | Commercially Available | Catalyst |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | Extraction Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Prepared in-house | For neutralization | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying agent |

| Microwave Synthesis Vial | 10 mL | Appropriate Supplier | With snap cap and stirrer bar |

| Microwave Synthesizer | Capable of controlled temperature and power |

Step-by-Step Synthesis Procedure

-

Reactant Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stirrer bar, combine pyrazine-2-carboxylic acid (1.0 mmol, 124.1 mg) and p-cresol (1.2 mmol, 129.8 mg).

-

Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the vial.

-

Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture under the following conditions:

-

Temperature: 120 °C

-

Time: 10 minutes

-

Power: 100-200 W (adjust to maintain temperature)

-

Stirring: On

-

-

Work-up and Extraction:

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Dilute the reaction mixture with 10 mL of dichloromethane.

-

Carefully add 10 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with an additional 10 mL of dichloromethane.

-

Combine the organic layers.

-

-

Drying and Concentration:

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Data Presentation

Table 1: Reaction Parameters and Expected Results

| Parameter | Value |

| Reactants | Pyrazine-2-carboxylic acid, p-Cresol |

| Catalyst | Concentrated H₂SO₄ |

| Microwave Temperature | 120 °C |

| Microwave Time | 10 minutes |

| Expected Yield | >85% |

| Appearance | Off-white to pale yellow solid |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the microwave-assisted synthesis of this compound.

Proposed Reaction Mechanism

Caption: Proposed mechanism for the acid-catalyzed Fischer-Speier esterification.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through clear, observable endpoints and standard analytical techniques.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials (pyrazine-2-carboxylic acid and p-cresol) and the appearance of the product spot.

-

Product Characterization: The identity and purity of the synthesized this compound can be confirmed using standard analytical methods such as:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

FT-IR Spectroscopy: To identify the characteristic ester carbonyl stretch.[7]

-

Melting Point Analysis: To assess purity.

-

Conclusion

The microwave-assisted synthesis of this compound offers a rapid, efficient, and environmentally conscious alternative to conventional heating methods.[8] This protocol provides a robust framework for researchers in drug discovery and materials science to access this valuable chemical intermediate. The significant reduction in reaction time and potential for higher yields underscore the power of microwave technology in modern synthetic chemistry.[2][3]

References

- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).

- Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025).

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.

- Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.

- Microwave-Assisted Organic Synthesis (MAOS): A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.

- Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. (2022). Green Chemistry.

- Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. (2022).

- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- Synthesis, Biological Evaluation New Esters from Pyrazine and Molecular Docking Studies. (2025). Scientific Research Journal of Pharmacy.

- Synthesis and Crystal Structures of Three Pyrazine-2-carboxylate Containing Isostructural Complexes. (n.d.). Scholar Commons.

- Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark.

- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020).

- A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles. (2025). Benchchem.

- Accelerated Esterification by Domestic Microwave for the Undergraduate Organic Chemistry. (2025). Orbital: The Electronic Journal of Chemistry.

- Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. (n.d.). PMC.

-

Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][4][8]triazines. (2021). Semantic Scholar.

- High speed synthesis of pyrazolones using microwave-assisted ne

- Application Notes and Protocols for the Esterification of 6-Fluoro-pyrazine-2-carboxylic Acid. (2025). Benchchem.

- Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory. (2015).

- Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry.

- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.org.

- ANALYSIS OF ESTERIFICATION REACTION UNDER MICROWAVE IRRADIATION. (2017). Anveshana's International Journal of Research in Engineering and Applied Sciences.

- Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configur

- Microwave-Assisted Synthesis of Some 3,5-Aryl

- 2,3-pyrazinedicarboxylic acid. (n.d.). Organic Syntheses Procedure.

- Microwave assisted synthesis of novel pyrazoles. (n.d.). Indian Journal of Chemistry.

Sources

- 1. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]

- 2. ijrpas.com [ijrpas.com]

- 3. ajchem-a.com [ajchem-a.com]

- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]

- 5. ajrconline.org [ajrconline.org]

- 6. ijnrd.org [ijnrd.org]

- 7. Synthesis, Biological Evaluation New Esters from Pyrazine and Molecular Docking Studies | Scientific Research Journal of Pharmacy [iarconsortium.org]

- 8. ajgreenchem.com [ajgreenchem.com]

Application Notes & Protocols: Recrystallization of p-Tolyl Pyrazine-2-Carboxylate for High-Purity Applications

For Researchers, Scientists, and Drug Development Professionals

Author: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Crucial Role of Purification in Pharmaceutical Development

In the synthesis of active pharmaceutical ingredients (APIs) and other high-purity organic compounds, the final purification step is paramount. The presence of even minor impurities can significantly impact the efficacy, safety, and stability of the final product. Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds.[1][2] This method leverages the differences in solubility between the desired compound and its impurities in a given solvent system. The fundamental principle is that a compound is highly soluble in a hot solvent but sparingly soluble at cooler temperatures.[1][3] As a saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that ideally excludes impurities.[1]

This application note provides a comprehensive guide to developing a robust recrystallization protocol for p-tolyl pyrazine-2-carboxylate , a heterocyclic ester of significant interest in medicinal chemistry. We will delve into the theoretical underpinnings of solvent selection, provide detailed experimental protocols for both single-solvent and mixed-solvent systems, and offer troubleshooting guidance to overcome common challenges.

The Science of Solvent Selection: A "Like Dissolves Like" Approach

The success of any recrystallization procedure hinges on the judicious choice of a suitable solvent. The ideal solvent should exhibit the following characteristics:

-

High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the this compound when heated.[2]

-

Low Solvating Power at Ambient or Cold Temperatures: Upon cooling, the compound should precipitate out of the solution in high yield.[2]

-

Favorable Boiling Point: The solvent's boiling point should be high enough to allow for a significant temperature-dependent solubility gradient but not so high as to pose a risk of "oiling out," where the compound melts before dissolving.

-

Inertness: The solvent must not react with the compound being purified.[2]

-

Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[4]

-

Impurity Solubility Profile: Ideally, impurities should either be highly soluble in the cold solvent or completely insoluble in the hot solvent.

A guiding principle in solvent selection is "like dissolves like."[5] Given the structure of this compound, which contains both aromatic rings (non-polar character) and an ester functional group (polar character), a solvent of intermediate polarity is often a good starting point. A helpful rule of thumb is that solvents containing functional groups similar to the compound of interest often prove to be effective.[6] For esters, solvents like ethyl acetate can be a good starting point.[6]

Initial Solvent Screening for this compound

A preliminary screening of solvents with varying polarities is the first practical step. This is typically done on a small scale.

Protocol for Small-Scale Solvent Screening:

-

Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.

-

To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexane, water) dropwise at room temperature, vortexing after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

-

For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.

-

Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[7]

-

Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.

The following table summarizes common recrystallization solvents, ordered by decreasing polarity, and their general applicability.

| Solvent | Polarity | Boiling Point (°C) | Comments |

| Water | High | 100 | Unlikely to be a good single solvent due to the organic nature of the compound, but may be useful in a mixed-solvent system. |

| Methanol | High | 65 | Often a good solvent for polar compounds.[8] |

| Ethanol | High | 78 | A versatile and commonly used solvent for recrystallization.[6] |

| Acetone | Medium | 56 | A good solvent for many organic compounds.[6] |

| Ethyl Acetate | Medium | 77 | Often a good choice for esters.[6] |

| Dichloromethane | Medium | 40 | Its low boiling point can sometimes make it less ideal for creating a large solubility differential. |

| Toluene | Low | 111 | Suitable for less polar compounds. |

| Hexane | Low | 69 | A non-polar solvent, often used as an "anti-solvent" in mixed-solvent systems.[6] |

Experimental Protocols for the Recrystallization of this compound

Based on the principles of solubility and the likely characteristics of this compound, both single-solvent and mixed-solvent recrystallization methods are presented below.

Visualization of the Recrystallization Workflow

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing Activated Heteroaromatic Esters

Executive Summary: The Chemistry of Instability

You are likely experiencing yield loss because p-tolyl pyrazine-2-carboxylate is not a standard ester. It functions chemically more like an activated ester (similar to an anhydride or NHS-ester) than a typical alkyl benzoate.

Its instability arises from a "Perfect Storm" of two electronic factors (See Diagram 1):

-

The Heteroaromatic Ring (Electrophilic Activation): The pyrazine ring is highly electron-deficient due to the two nitrogen atoms. These withdraw electron density from the carbonyl carbon, making it highly susceptible to nucleophilic attack by water.

-

The Phenolic Leaving Group (Nucleofugal Activation): The

of the leaving group (p-cresol) is ~10, compared to ~16 for ethanol. This makes the p-tolyl group an excellent leaving group, significantly lowering the energy barrier for hydrolysis.

The Result: This compound will hydrolyze in minutes if exposed to water at non-neutral pH or elevated temperatures.

Troubleshooting Guide (FAQs)

Q1: "My product vanished during the saturated NaHCO₃ wash. What happened?"

Diagnosis: Base-Catalyzed Saponification. Explanation: While saturated sodium bicarbonate (pH ~8.3) is mild enough for alkyl esters, it is often too basic for activated phenolic esters. The hydroxide ion concentration, though low, is sufficient to attack the highly activated pyrazine carbonyl. Solution: Switch to a pH 7.0 Phosphate Buffer or simply use Cold Brine for your wash steps. Avoid all carbonate bases during workup.

Q2: "I see a new spot on TLC that smells like tar/medicine. Is this an impurity?"

Diagnosis: Hydrolysis has occurred.[1][2] Explanation: The "medicinal" or "tarry" smell is p-cresol (4-methylphenol), the leaving group released upon hydrolysis. The polar spot near the baseline is likely Pyrazine-2-carboxylic acid. Action: If you smell cresol strongly, immediate rescue is required. Dry the organic layer instantly with MgSO₄ and evaporate at low temperature (<30°C).

Q3: "Can I use dilute HCl to remove unreacted pyrazine starting material?"

Diagnosis: Acid-Catalyzed Acceleration.

Explanation: Absolutely not. Pyrazine nitrogens are weakly basic (

Q4: "The compound degraded on the silica column."

Diagnosis: Surface Acidity of Silica. Explanation: Standard silica gel is slightly acidic (pH 4–5) and contains adsorbed water. This creates a solid-state hydrolysis reactor. Solution:

-

Neutralize Silica: Pre-wash the column with 1% Et₃N in Hexanes (use caution, as Et₃N can also cause aminolysis if left too long, but is generally safer than acid).

-

Fast Column: Use a "Flash" technique—keep residence time under 10 minutes.

-

Alternative: Use Neutral Alumina (Brockmann Grade III).

Optimized Protocol: "The Cold-Neutral-Dry System"

This protocol minimizes water contact time and maintains strict pH neutrality.

Reagents Required[1][3][4][5][6][7][8]

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) - Pre-cooled to 0°C.

-

Quench Buffer: 0.5M Phosphate Buffer (pH 7.0) or Saturated NaCl (Brine) - Pre-cooled to 0°C.

-

Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) - High capacity, fast acting.

Step-by-Step Methodology

| Step | Action | Critical Technical Note |

| 1. Quench | Dilute reaction mixture with Cold Solvent (0°C). Pour into Cold Buffer (0°C). | Temperature control is vital. Hydrolysis rates drop significantly at 0°C compared to RT. |

| 2. Separation | Shake vigorously for 30 seconds maximum . Separate layers immediately. | Do not let the layers sit. If an emulsion forms, filter through a celite pad immediately rather than waiting. |

| 3. Back-Wash | (Optional) Wash organic layer once with cold Brine. | Only do this if necessary to remove bulk water-soluble impurities. Every water wash reduces yield. |

| 4. Drying | Add excess MgSO₄ and stir for 5 minutes. | MgSO₄ is preferred over Na₂SO₄ here because it acts faster and has a slightly acidic binding nature which is safer than basic desiccants. |

| 5. Filtration | Filter and evaporate solvent at <35°C . | Do not use a high-vacuum pump for extended periods if p-cresol is present; it may co-distill but heat will degrade the ester. |

Visualizations

Diagram 1: Mechanism of Instability

This diagram illustrates the electronic forces making the carbonyl carbon hyper-reactive.

Caption: The electron-withdrawing pyrazine ring and the stable phenoxide leaving group cooperate to lower the activation energy for hydrolysis.

Diagram 2: Workup Decision Tree

Follow this logic flow to determine the correct processing path.

Caption: Decision logic for handling activated heteroaromatic esters. Speed and pH neutrality are the governing variables.

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (See Chapter on Pyrazines: Reactivity of substituents).

- Context: Establishes the electron-deficient nature of the pyrazine ring and its effect on

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Context: Discussion on "Activated Esters" and pKa of leaving groups (Phenols vs Alcohols).

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

- Context: Standard protocols for drying agents and handling moisture-sensitive compounds.

-

Sato, N. (2000). "Pyrazines and their Benzo Derivatives".[3] Comprehensive Heterocyclic Chemistry II.

- Context: Detailed review of pyrazine carboxylic acid deriv

Sources

optimizing reaction temperature for pyrazine esterification

[1]

Status: Operational Topic: Thermal Optimization & Troubleshooting for Pyrazine-2-Carboxylic Acid Esterification Lead Scientist: Dr. A. Vance, Senior Application Specialist

The Thermal Landscape: Why Temperature is Critical

Pyrazine-2-carboxylic acid and its derivatives present a unique challenge compared to standard benzoic acid esterifications. The electron-deficient pyrazine ring creates two competing thermal pathways:

-

The Productive Pathway (Esterification): Requires sufficient thermal energy (typically 60°C – 110°C ) to overcome the activation energy, especially when the ring nitrogens are protonated by the acid catalyst, which can electrostatically repel the protonated alcohol nucleophile.

-

The Destructive Pathway (Decarboxylation): Pyrazine-2-carboxylic acids are prone to thermal decarboxylation, releasing CO₂ to form the parent pyrazine. While the dry solid melts/decomposes at ~225°C [1], in acidic solution, decarboxylation can occur as low as 130°C or even lower during prolonged reflux in high-boiling solvents [2].

The "Goldilocks" Zone

| Parameter | Range | Outcome |

| Sub-Optimal | < 50°C | Kinetic Stalling: Reaction is sluggish. Ring nitrogen protonation traps the substrate as an unreactive salt. |

| Optimal | 65°C – 110°C | High Conversion: Sufficient energy for nucleophilic attack; solvent reflux (MeOH/EtOH/Isobutanol) maintains constant temp. |

| Critical | > 120°C | Decarboxylation Risk: Rapid loss of CO₂. Formation of "pyrazine tar" (polymerization). |

Troubleshooting Guide

Issue A: "My reaction mixture turned black/tarry after 4 hours."

Diagnosis: Thermal Decomposition & Polymerization. Root Cause: You likely exceeded the thermal stability threshold of the pyrazine ring in an acidic medium. Pyrazines are sensitive to strong acids at high temperatures, leading to ring opening or polymerization.

Corrective Actions:

-

Lower the Temperature: If using high-boiling alcohols (e.g., n-butanol, boiling point 117°C), do not reflux directly. Use an oil bath set to 90°C.

-

Switch Catalyst: Replace

with Thionyl Chloride ( -

Inert Atmosphere: Oxygen can accelerate decomposition at high temps. Always run under Nitrogen or Argon.

Issue B: "Yield is low (<40%) despite refluxing overnight."

Diagnosis: Equilibrium Limitation (The "Water Problem").[1]

Root Cause: The electron-withdrawing nature of the pyrazine ring makes the carbonyl highly electrophilic, but the equilibrium constant (

Corrective Actions:

-

Azeotropic Removal: If using Ethanol or Isobutanol, use a Dean-Stark trap.

-

Chemical Drying: For Methanol (where Dean-Stark is difficult), add anhydrous

or 3Å Molecular Sieves directly to the reaction flask after the initial reagents are mixed. -

Super-Stoichiometry: Increase the alcohol equivalents from 10x to 20x (use it as the solvent).

Issue C: "I see a new spot on TLC that isn't product or starting material."

Diagnosis: Decarboxylation Byproduct. Root Cause: Loss of the carboxyl group yields unsubstituted pyrazine. Verification: Check the spot's UV activity. Pyrazine (parent) is volatile (b.p. 115°C) and may be lost during workup, but if seen, it indicates the reaction temp is too high.

Visualizing the Workflow

The following diagram outlines the decision logic for selecting the optimal esterification method based on your available equipment and thermal constraints.

Caption: Decision matrix for selecting esterification conditions to minimize thermal degradation risks.

Validated Protocol: The "Safe-Zone" Methyl Esterification

This protocol is optimized to prevent the "black tar" scenario while ensuring high conversion.

Reagents:

-

Methanol (anhydrous, 20.0 eq) - Acts as solvent and reactant

-

Thionyl Chloride (

) (1.5 eq) - Generates HCl in situ and scavenges water

Step-by-Step:

-

Setup: Equip a 2-neck Round Bottom Flask (RBF) with a reflux condenser and a drying tube (CaCl₂). Place in an ice bath (

). -

Solvent Charge: Add anhydrous Methanol to the flask.

-

Activation (Exothermic): Add

dropwise over 20 minutes. Crucial: Maintain temp < 10°C to prevent uncontrolled boiling. -

Addition: Add solid Pyrazine-2-carboxylic acid in one portion.

-

Thermal Ramp:

-

Remove ice bath. Stir at Room Temp for 30 mins.

-

Heat to Reflux (65°C) .

-

-

Monitoring: Check TLC/HPLC at 2 hours .

-

If conversion < 90%: Continue reflux.

-

If reaction turns dark brown: Stop immediately and cool.

-

-

Workup: Evaporate solvent in vacuo (bath temp < 40°C). Neutralize residue with sat.

(keep cold!) and extract with DCM.

Why this works: Using

FAQ: Rapid Fire Technical Support

Q: Can I use microwave irradiation to speed this up? A: Yes, but proceed with caution. Microwave synthesis (120W, 10 min) has been reported for pyrazine esters [4].[4] However, the rapid internal heating can create "hot spots" that trigger instantaneous decarboxylation. Use a fiber-optic temperature probe and set a hard limit of 100°C.

Q: Why is my yield lower with Pyrazine-2,3-dicarboxylic acid?

A: The dicarboxylic acid is thermally unstable and can undergo double decarboxylation or anhydride formation. For the di-acid, strictly limit temperature to < 70°C and consider using alkylation (MeI/

Q: My product solidifies in the condenser. What do I do? A: Pyrazine esters (especially methyl/ethyl) can be solids with high vapor pressures. They may sublime. Use a wider-bore condenser and ensure your cooling water is not too cold (use ambient water), or switch to a vertical air condenser if the boiling point allows.

References

- Goubitz, K. et al. "The crystal structure of pyrazine-2-carboxylic acid." Acta Crystallographica, Section C. (Verified: Pyrazine-2-carboxylic acid melting/decomposition behavior).

-

Premkumar, T. et al. "Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts." Indian Academy of Sciences, 2002.

-

BenchChem Application Notes. "Protocol for Esterification of 3-Formyl-2-pyrazinecarboxylic Acid." 2025.[2]

-

Al-Jubori, et al. "Synthesis, Biological Evaluation New Esters from Pyrazine and Molecular Docking Studies." Scientific Research Journal of Pharmacy, 2022.

-

Master Organic Chemistry. "Fischer Esterification Mechanism and Optimization."

Sources

- 1. JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis, Biological Evaluation New Esters from Pyrazine and Molecular Docking Studies | Scientific Research Journal of Pharmacy [iarconsortium.org]

Technical Support Center: Troubleshooting Low Purity in p-Tolyl Pyrazine-2-Carboxylate Synthesis

Welcome to the technical support center dedicated to resolving challenges in the synthesis of p-tolyl pyrazine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are encountering purity issues in their synthesis. Here, we will explore common experimental pitfalls and provide systematic, field-proven solutions in a direct question-and-answer format. Our focus is not just on what to do, but why it works, ensuring a deeper understanding and more robust experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent methods involve the esterification of pyrazine-2-carboxylic acid with p-cresol. This is typically achieved through two primary pathways:

-

Fischer-Speier Esterification: Direct reaction of the carboxylic acid and p-cresol (an alcohol, in this context) under strong acid catalysis (e.g., H₂SO₄) with removal of water to drive the equilibrium.[1]

-

Acyl Chloride Intermediate: A two-step process where pyrazine-2-carboxylic acid is first converted to pyrazine-2-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3][4] This highly reactive intermediate is then reacted with p-cresol, often in the presence of a non-nucleophilic base like pyridine, to form the final ester.[3]

Q2: What purity level should I be targeting for my this compound?

A2: For most research and early-phase drug development applications, a purity of >98% is desirable. The final purity requirement will depend on the specific downstream application. Purity is typically assessed by a combination of techniques including ¹H NMR, ¹³C NMR, LC-MS, and melting point analysis.

Q3: Are there any known stability issues with pyrazine-based compounds?

A3: The pyrazine ring itself is relatively stable to oxidizing agents.[5] However, like many aromatic heterocyclic compounds, it can be susceptible to degradation at excessively high temperatures, which can lead to the formation of colored byproducts.[6] It is crucial to carefully control reaction and purification temperatures.

Troubleshooting Guide: Diagnosing and Resolving Purity Issues

This section addresses specific problems observed during synthesis and purification.

Issue 1: My final product is contaminated with unreacted pyrazine-2-carboxylic acid.

Potential Cause A: Incomplete Reaction (Fischer Esterification) The Fischer esterification is a reversible reaction.[7] If the equilibrium is not sufficiently shifted towards the product side, a significant amount of starting material will remain.

-

Recommended Solution: To drive the reaction to completion, employ Le Chatelier's principle.[1][7]

-

Use an Excess of a Reagent: Use a significant excess (3-10 equivalents) of p-cresol. This is often more practical and cost-effective than using an excess of the pyrazine starting material.

-

Remove Water: The most effective method is to remove the water byproduct as it forms. This is commonly done using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene.[1]

-

Potential Cause B: Incomplete Reaction (Acyl Chloride Route) If the conversion of the carboxylic acid to the acyl chloride was incomplete, or if the subsequent reaction with p-cresol was not efficient, you will be left with the starting acid.

-

Recommended Solution:

-

Ensure Full Acyl Chloride Formation: When reacting with thionyl chloride, reflux until the evolution of HCl and SO₂ gas ceases. Removing the excess thionyl chloride in vacuo is critical before proceeding.[3]

-

Optimize the Esterification Step: Ensure at least a stoichiometric amount of p-cresol is used. The reaction is often facilitated by a base like pyridine to scavenge the HCl byproduct.[3]

-

Potential Cause C: Ineffective Workup An acidic starting material can be easily removed with a basic wash during the workup phase. If this step is skipped or performed incorrectly, the acid will contaminate the final product.

-

Recommended Solution: During your aqueous workup, wash the organic layer containing your crude product with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (1 M) solution of sodium hydroxide (NaOH).[8] This will convert the carboxylic acid into its water-soluble sodium salt, which will partition into the aqueous layer.

-

Self-Validation: After the base wash, you can test the aqueous layer's pH to ensure it is basic. Re-extracting the aqueous layer with an organic solvent can confirm if any product was lost during this step.

-

Issue 2: My product is off-color (yellow, brown, or black) instead of a clean white/off-white solid.

Potential Cause A: Thermal Degradation As mentioned, excessive heat during the reaction or purification can cause pyrazine compounds to decompose, leading to colored impurities.[6]

-

Recommended Solution:

-

Reaction Temperature: Maintain the lowest effective temperature for your reaction. For the acyl chloride route, the final esterification step can often be run at room temperature.[4] For Fischer esterification, use the boiling point of the azeotroping solvent (e.g., toluene, ~110 °C) as your maximum.

-

Purification: Avoid prolonged heating during recrystallization. If using a rotary evaporator, use a water bath temperature that is appropriate for the solvent's boiling point under vacuum, rather than excessive heat.

-

Potential Cause B: Impure Starting Materials The synthesis of the pyrazine-2-carboxylic acid itself can generate colored byproducts, particularly imidazole derivatives or other heterocyclic compounds if reaction conditions are not optimized.[6][9]

-

Recommended Solution:

-

Verify Starting Material Purity: Before starting your esterification, run a purity check (NMR, melting point) on your pyrazine-2-carboxylic acid.

-

Purify the Starting Material: If the starting acid is impure, purify it first. Recrystallization is often effective.

-

Potential Cause C: Oxidized p-Cresol p-Cresol can oxidize over time, especially if not stored properly, leading to the formation of colored impurities that can be carried through the synthesis.

-

Recommended Solution: Use p-cresol from a freshly opened bottle or purify older p-cresol by distillation before use.

Issue 3: I see unexpected peaks in my ¹H NMR spectrum that do not correspond to the product or starting materials.

Potential Cause A: Formation of Isomeric Byproducts This is primarily a concern if the pyrazine-2-carboxylic acid starting material was synthesized from a mixture of precursors, leading to undesired isomers.[9]

-

Recommended Solution: This issue must be addressed at the source. The pyrazine-2-carboxylic acid must be synthesized and purified carefully to ensure regiochemical purity before use in the esterification step.

Potential Cause B: Side Reactions from Excess CDI (if used as an activator) While less common for this specific transformation, if 1,1'-Carbonyldiimidazole (CDI) is used to activate the carboxylic acid, using a large excess can lead to side reactions with the alcohol (p-cresol), forming an imidazole-N-carboxylate byproduct.[8]

-

Recommended Solution: Use a stoichiometry of CDI close to 1:1 with the carboxylic acid.[8]

Potential Cause C: Residual Solvents Solvents used during the reaction or purification (e.g., toluene, ethyl acetate, hexanes, DMF) can be trapped in the final solid product.

-